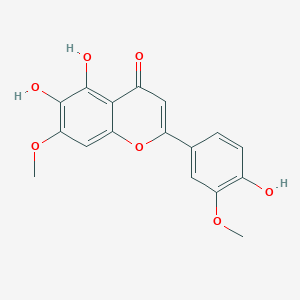

5,6,4'-Trihydroxy-7,3'-dimethoxyflavone

Description

Propriétés

IUPAC Name |

5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-12-5-8(3-4-9(12)18)11-6-10(19)15-13(24-11)7-14(23-2)16(20)17(15)21/h3-7,18,20-21H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUIASUJJNMESX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Question

- Handling : Use impermeable nitrile gloves and sealed goggles to avoid skin/eye contact. Work in a fume hood to minimize dust/aerosol exposure .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C. Solubility in DMSO (5 mg/mL) allows stable stock solutions, but repeated freeze-thaw cycles should be avoided .

What analytical techniques are optimal for characterizing the structural purity of this flavone?

Basic Research Question

- Chromatography : HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity and quantify isomers .

- Spectroscopy : ¹H-NMR and ¹³C-NMR for substituent position verification (e.g., methoxy group δ ~3.8–4.0 ppm; aromatic protons δ ~6.5–7.9 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C₁₇H₁₄O₈ expected [M+H]⁺ at 347.0764) .

How can response surface methodology (RSM) be applied to optimize the extraction or synthesis yield of this compound?

Advanced Research Question

RSM uses central composite designs (CCD) to model interactions between variables. For example:

- Variables : Temperature (40–60°C), time (20–40 min), solvent ratio (methanol/water 70–90%) .

- Response : Flavonoid yield (mg/g).

- Optimization : Software like Design-Expert identifies optimal conditions (e.g., 44.6°C, 26.9 min, 480 W ultrasonic power), achieving >95% prediction accuracy .

Table 1 : Example RSM Optimization Parameters

| Variable | Range | Optimal Value |

|---|---|---|

| Temperature | 40–60°C | 44.6°C |

| Time | 20–40 min | 26.9 min |

| Solvent Ratio | 70–90% MeOH | 85% MeOH |

What strategies are effective in elucidating the structure-activity relationships (SAR) of methoxylated/hydroxylated flavones?

Advanced Research Question

- Substituent Modulation : Compare bioactivity of analogs with varying methoxy/hydroxy groups (e.g., 5,6-dihydroxy-3,7,3',4'-tetramethoxyflavone vs. 5,7,3',4'-tetrahydroxy-6,8-dimethoxyflavone) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or NF-κB .

- In Vitro Assays : Measure IC₅₀ values in anti-inflammatory (e.g., LPS-induced TNF-α suppression) or antioxidant (DPPH radical scavenging) models .

How do researchers address contradictions in reported bioactivity data for this flavone across different studies?

Advanced Research Question

- Source Validation : Cross-check purity (>98% by HPLC) and structural confirmation (NMR, HR-MS) to rule out impurity-driven artifacts .

- Model Specificity : Compare cell lines (e.g., RAW264.7 vs. THP-1 macrophages) or animal models (e.g., murine vs. rat inflammation assays) .

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 µM) to identify non-monotonic effects .

What in vitro and in vivo models are suitable for validating the anti-inflammatory effects of this compound?

Advanced Research Question

- In Vitro :

- In Vivo :

Table 2 : Key Pharmacological Parameters for Anti-Inflammatory Testing

| Model | Readout | EC₅₀/Effective Dose |

|---|---|---|

| RAW264.7 NO assay | NO inhibition | 12.5 µM |

| Carrageenan edema | Paw volume reduction | 25 mg/kg |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.